2-Chloro-5-(trifluoromethoxy)pyridine

Lipophilicity Drug Design ADME Optimization

2-Chloro-5-(trifluoromethoxy)pyridine (CAS 1206972-45-3) is a halogenated pyridine derivative bearing a chlorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the aromatic ring, with a molecular weight of 197.54 g/mol and molecular formula C₆H₃ClF₃NO. It is a liquid at ambient temperature (20 °C) with a measured density of 1.5 g/cm³ and a refractive index of 1.45.

Molecular Formula C6H3ClF3NO
Molecular Weight 197.54 g/mol
CAS No. 1206972-45-3
Cat. No. B088679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(trifluoromethoxy)pyridine
CAS1206972-45-3
Synonyms2-Chloro-5-(trifluoroMethoxy)pyridine
Molecular FormulaC6H3ClF3NO
Molecular Weight197.54 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1OC(F)(F)F)Cl
InChIInChI=1S/C6H3ClF3NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H
InChIKeyPONLSAHALFQCNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(trifluoromethoxy)pyridine (CAS 1206972-45-3): A Physicochemical and Procurement Baseline for Halogenated Pyridine Building Blocks


2-Chloro-5-(trifluoromethoxy)pyridine (CAS 1206972-45-3) is a halogenated pyridine derivative bearing a chlorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the aromatic ring, with a molecular weight of 197.54 g/mol and molecular formula C₆H₃ClF₃NO [1]. It is a liquid at ambient temperature (20 °C) with a measured density of 1.5 g/cm³ and a refractive index of 1.45 . Its computed XLogP3 is 3.0, and the predicted pKa of the pyridine nitrogen is -3.55 ± 0.10, reflecting strong electron withdrawal by both the chloro and trifluoromethoxy substituents [1]. The compound is commercially available at purities of 95–97% and is primarily used as a key synthetic intermediate in agrochemical and pharmaceutical research, with documented roles in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides and glycolate oxidase inhibitor drug candidates [2][3].

1
Workflow
Halogenated pyridine building block for cross-coupling and heterocycle synthesis.
2
Selection Logic
Intermediate C2-Cl reactivity suited for chemoselective diversification strategies.
3
Use Context
Liquid physical state supports automated high-throughput synthesis platforms.

Why 2-Chloro-5-(trifluoromethoxy)pyridine Cannot Be Interchanged with Generic 2-Chloro-5-(trifluoromethyl)pyridine or Other Halo-OCF₃ Pyridine Analogs


The 5-OCF₃ and 5-CF₃ analogs differ fundamentally in their electronic and steric profiles, despite both being strongly electron-withdrawing. The -OCF₃ group exerts a stronger inductive electron withdrawal (σₚ Hammett constant ~0.35 for OCF₃ vs. ~0.54 for CF₃) but additionally engages in negative hyperconjugation and resonance donation via the oxygen lone pairs, phenomena absent in the -CF₃ group [1]. This translates into measurable differences: the OCF₃ analog is consistently more lipophilic (ΔLogP ≈ 0.1–0.5 units higher than the CF₃ counterpart) and renders the pyridine nitrogen less basic (ΔpKa ≈ 1 unit more acidic) . Furthermore, regioisomers (2-chloro-3-OCF₃ vs. 2-chloro-4-OCF₃ vs. 2-chloro-5-OCF₃) exhibit substantially different pKa values (e.g., 3-OCF₃ isomer pKa ~ -1.84 vs. 5-OCF₃ isomer pKa ~ -3.55), reflecting altered electronic distribution that directly impacts coordination chemistry, hydrogen-bonding capacity, and biological target engagement . A generic substitution will alter the ADME profile of a lead series in unpredictable ways without systematic re-optimization.

Target Substitute
5-OCF₃ vs. 5-CF₃
Lipophilicity and basicity shift
OCF₃ analog has higher LogP and lower pKa, altering membrane permeation and protonation state relative to the CF₃ form.
Target Isomers
Regioisomeric mismatch
pKa and electronics vary by position
3-OCF₃ isomer is significantly more basic; electronic distribution differences can shift target engagement and coordination chemistry.
Target Analogs
Leaving-group substitution
Cross-coupling kinetics differ
Bromo analog is more reactive and less selective; fluoro analog may require specialized catalysts, changing reaction outcomes.

Quantitative Differentiation Evidence for 2-Chloro-5-(trifluoromethoxy)pyridine Relative to Closest Analogs


Lipophilicity Superiority: OCF₃ at C5 Imparts Higher LogP than CF₃, Enhancing Membrane Penetration Potential

2-Chloro-5-(trifluoromethoxy)pyridine exhibits an experimentally consistent LogP range of 2.87 (ChemSrc) to 3.0 (PubChem XLogP3), whereas its direct CF₃ analog 2-chloro-5-(trifluoromethyl)pyridine has a LogP range of 2.25–2.75 across multiple sources [1]. The ΔLogP of +0.12 to +0.75 units represents a meaningful increase in lipophilicity, given that each LogP unit corresponds to a ~10-fold increase in partition coefficient. This differential is attributed to the oxygen linker in -OCF₃, which increases the hydrophobic surface area while maintaining strong electron withdrawal [2].

Lipophilicity comparison
Cross-study comparable
ΔLogP = +0.12 to +0.75 Target LogP 2.87–3.0 vs. CF₃ analog 2.25–2.75
Reported higher lipophilicity context
Data to verify; consistent cross-source trend
Lipophilicity Drug Design ADME Optimization

Pyridine Nitrogen Basicity: OCF₃ at C5 Reduces pKa by ~1 Unit vs. CF₃, Altering Protonation State at Physiological pH

The predicted pKa of 2-chloro-5-(trifluoromethoxy)pyridine is -3.55 ± 0.10, compared to -2.57 ± 0.10 for 2-chloro-5-(trifluoromethyl)pyridine . The ~1 pKa unit difference (ΔpKa ≈ 0.98) means the OCF₃ analog is approximately 10-fold less basic than its CF₃ counterpart at the pyridine nitrogen. This is significant because the nitrogen's protonation state governs hydrogen-bond acceptor/donor capacity, metal coordination ability, and interactions with biological targets such as heme iron in PPO enzymes or active-site residues in kinases [1].

Nitrogen basicity shift
Cross-study comparable
ΔpKa ≈ -0.98 Target pKa -3.55 vs. CF₃ analog pKa -2.57
Reduced basicity assay context
Predicted values; supports protonation-state review
Basicity Modulation pKa Engineering Molecular Recognition

Physical State Differentiation: Liquid at Ambient Temperature Enables Easier Handling vs. Solid CF₃ and Br Analogs

2-Chloro-5-(trifluoromethoxy)pyridine is a liquid at 20 °C with a density of 1.5 g/cm³ . In contrast, 2-chloro-5-(trifluoromethyl)pyridine is a crystalline solid with a melting point of 32–34 °C, and 2-bromo-5-(trifluoromethoxy)pyridine is a solid with a melting point of 44–48 °C . The liquid physical form eliminates the need for pre-weighing dissolution steps, enables direct liquid dispensing by syringe or pump in automated synthesis platforms, and avoids the batch-to-batch particle size variability that can affect dissolution kinetics in solid intermediates.

Physical state
Cross-study comparable
Liquid at 20 °C, density 1.5 g/cm³ CF₃ analog: solid, mp 32–34 °C; Br analog: solid, mp 44–48 °C
Handling and formulation context
Source-specific vendor data review
Formulation Process Chemistry Laboratory Handling

Halogen Leaving-Group Reactivity Hierarchy: Chloro at C2 Provides Intermediate Cross-Coupling Reactivity Between Fluoro and Bromo Analogs

In palladium-catalyzed cross-coupling reactions of 2-halopyridines, the established reactivity order is Br > Cl ≫ F [1]. The chloro substituent in 2-chloro-5-(trifluoromethoxy)pyridine provides intermediate oxidative addition kinetics compared to 2-bromo-5-(trifluoromethoxy)pyridine (faster, but may compete with other reactive sites in multi-halogenated substrates) and 2-fluoro-5-(trifluoromethoxy)pyridine (substantially slower, ~320-fold less reactive than fluoro based on nucleophilic aromatic substitution kinetics) [2]. This intermediate reactivity enables chemoselective cross-coupling in the presence of other halogens, as demonstrated in the site-selective Suzuki-Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine, where the 2-chloro position reacted preferentially [3].

Cross-coupling reactivity
Class-level
Reactivity hierarchy: Br > Cl ≫ F Chloro occupies intermediate position for selective coupling
Supports chemoselectivity review
Class-level inference; data to verify
Cross-Coupling Selectivity Suzuki-Miyaura Chemoselective Functionalization

Regioisomeric Differentiation: 5-OCF₃ Substitution Confers Distinct pKa and Electronic Distribution vs. 3-OCF₃ and 4-OCF₃ Isomers

Among the three chlorinated regioisomers, the pKa values differ substantially: 2-chloro-5-(trifluoromethoxy)pyridine has a pKa of -3.55 ± 0.10, whereas 2-chloro-3-(trifluoromethoxy)pyridine has a pKa of -1.84 ± 0.10 . This ΔpKa of ~1.7 units means the 5-OCF₃ isomer is approximately 50-fold less basic at the pyridine nitrogen than the 3-OCF₃ isomer. The difference arises because the OCF₃ group at the 5-position exerts its electron-withdrawing effect through both inductive and resonance pathways that are more effectively transmitted to the ring nitrogen compared to the 3-position, where the effect is primarily inductive [1].

Regioisomeric pKa gap
Cross-study comparable
ΔpKa ≈ -1.71 5-OCF₃ pKa -3.55 vs. 3-OCF₃ pKa -1.84
Electronics pathway-response context
Predicted values; requires validation
Regiochemistry Electronic Effects Structure-Activity Relationship

OCF₃ Group Demonstrates Validated Contribution to Herbicidal PPO Enzyme Inhibition Potency in Quantitative SAR

In a 2022 study of α-trifluoroanisole derivatives containing phenylpyridine moieties, compound 7a—which incorporates both a 3-chloro-5-trifluoromethylpyridine fragment and a trifluoromethoxy group—demonstrated an IC₅₀ of 9.4 nM against Nicotiana tabacum protoporphyrinogen oxidase (NtPPO), a 11.8-fold improvement over the commercial herbicide fomesafen (IC₅₀ = 110.5 nM) [1]. Molecular docking explicitly indicated that the trifluoromethoxy group formed stabilizing interactions within the NtPPO active site [1]. While this evidence does not constitute a direct head-to-head comparison of the building block itself, it provides class-level validation that the OCF₃- substituted pyridine motif delivers quantifiable potency advantages in the PPO herbicide target class relative to non-OCF₃ benchmarks.

PPO inhibition context
Supporting evidence
Reported IC₅₀ 9.4 nM for derivative 11.8-fold over fomesafen (IC₅₀ 110.5 nM)
Supports herbicide SAR endpoint review
Class-level validation via derivative; model-specific
Herbicide Discovery PPO Inhibition Agrochemical SAR

Evidence-Backed Application Scenarios Where 2-Chloro-5-(trifluoromethoxy)pyridine Demonstrates Documented Advantage


PPO Inhibitor Herbicide Lead Optimization: Leveraging OCF₃ for Sub-10 nM Enzyme Potency

In protoporphyrinogen oxidase (PPO) inhibitor herbicide programs, 2-chloro-5-(trifluoromethoxy)pyridine serves as a strategic building block for constructing the pyridine-containing pharmacophore. The OCF₃ group at the 5-position contributes to PPO active-site interactions that, in optimized derivatives, have yielded IC₅₀ values as low as 9.4 nM—an 11.8-fold improvement over the commercial PPO inhibitor fomesafen [1]. The enhanced lipophilicity (LogP ~2.87–3.0) of the OCF₃-pyridine fragment also promotes foliar penetration, while the reduced pyridine nitrogen basicity (pKa -3.55) minimizes unwanted protonation that could impair target binding. Procurement of this specific building block is justified when the synthetic route requires the 2-chloro handle for Pd-catalyzed cross-coupling diversification and the 5-OCF₃ group for potency optimization.

Glycolate Oxidase Inhibitor Drug Discovery for Primary Hyperoxaluria

Patent WO-2020257487-A1 explicitly identifies 2-chloro-5-(trifluoromethoxy)pyridine as an intermediate in the synthesis of glycolate oxidase (GO) inhibitors for treating primary hyperoxaluria and related oxalate metabolic disorders [2]. The compound's unique combination of a liquid physical state—facilitating automated parallel synthesis workflows—and its intermediate chloro reactivity for selective amination or Suzuki coupling makes it well-suited for generating diverse GO inhibitor libraries. The OCF₃ group's metabolic stability advantage over methoxy analogs (resistance to O-demethylation) is critical for maintaining in vivo half-life in this chronic indication.

Automated High-Throughput Parallel Synthesis Requiring Liquid Building Blocks with Orthogonal Reactivity

For medicinal chemistry groups operating automated liquid-handling synthesis platforms, 2-chloro-5-(trifluoromethoxy)pyridine offers a distinct practical advantage over its solid counterparts: its liquid physical state at ambient temperature (density 1.5 g/cm³) enables direct syringe or pipette dispensing without pre-dissolution . Compared to 2-chloro-5-(trifluoromethyl)pyridine (mp 32–34 °C, requires heating or solvent for dispensing) and 2-bromo-5-(trifluoromethoxy)pyridine (mp 44–48 °C), the liquid nature eliminates weighing errors and solvent compatibility issues in high-throughput settings. The chloro group provides orthogonal reactivity to the OCF₃ group, allowing sequential Pd-catalyzed diversification without protecting group manipulation.

Structure-Activity Relationship Studies Exploring OCF₃ vs. CF₃ Electronic Effects on Target Binding

When investigating the contribution of the trifluoromethoxy group to biological activity, procurement of both 2-chloro-5-(trifluoromethoxy)pyridine and 2-chloro-5-(trifluoromethyl)pyridine is essential for matched-pair analysis. The quantifiable differences—ΔLogP ≈ +0.1–0.5, ΔpKa ≈ -1.0, and distinct conformational preferences due to the O linker—allow medicinal chemists to deconvolute lipophilicity-driven vs. electronics-driven contributions to potency and selectivity [3]. The OCF₃ analog's lower basicity is particularly relevant for avoiding hERG potassium channel binding and reducing CYP450 metabolic liability, both of which are associated with basic amine-containing compounds.

Application
Selection Property
Validation Focus
PPO herbicide lead optimization
OCF₃ active-site interaction context
End-point enzyme potency review
Glycolate oxidase inhibitor research
Intermediate reactivity and metabolic stability
Synthetic route and library diversification
Automated parallel synthesis
Liquid handling and orthogonal reactivity
Process efficiency and reproducibility
OCF₃ vs. CF₃ SAR matched-pair studies
Electronic and lipophilic profile differentiation
Deconvoluting potency and selectivity drivers

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